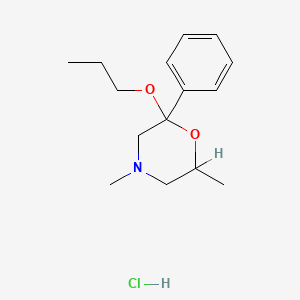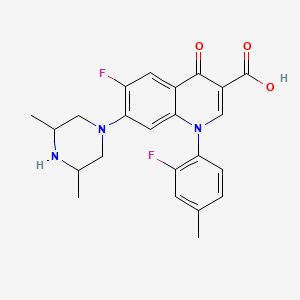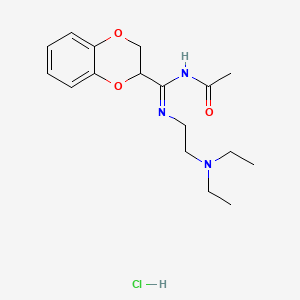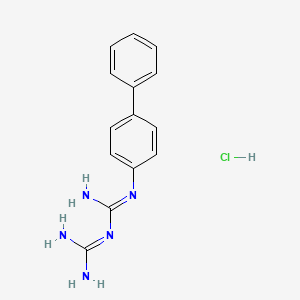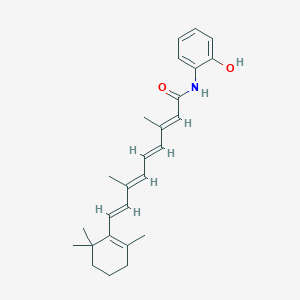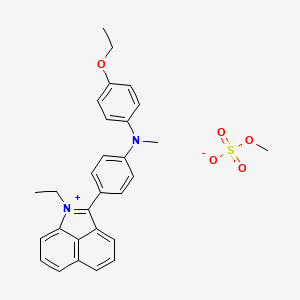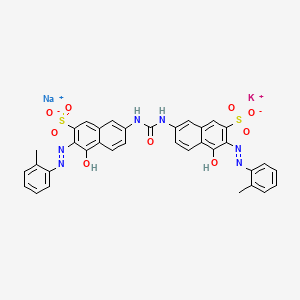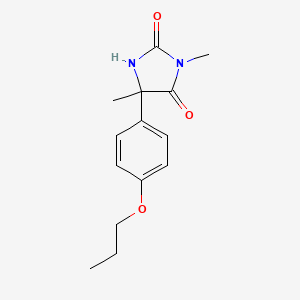
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a unique structure that combines a methacrylate group with a dodecyloxy and hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methacrylic acid, dodecanol, and tert-butylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with specific molecular targets and pathways. The methacrylate group allows it to polymerize and form cross-linked networks, while the dodecyloxy and hydroxypropyl groups provide hydrophobic and hydrophilic properties, respectively. These interactions enable the compound to function effectively in various applications, such as drug delivery and tissue engineering.
Comparison with Similar Compounds
Similar Compounds
(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of the dodecyloxy and hydroxypropyl groups.
Methacrylic acid: A simpler compound with a methacrylate group.
N,N-Dimethylethanolamine methacrylate: Another related compound with different substituents.
Uniqueness
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of hydrophobic and hydrophilic groups, which provide it with distinct properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93893-00-6 |
|---|---|
Molecular Formula |
C25H50ClNO4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
2-[tert-butyl-(3-dodecoxy-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-18-29-21-23(27)20-26(25(4,5)6)17-19-30-24(28)22(2)3;/h23,27H,2,7-21H2,1,3-6H3;1H |
InChI Key |
WSMHGDURJJQEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


